N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)
Description
N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) (CAS: 1207378-72-0) is a symmetrically structured aromatic diamine featuring a central 3,3'-biphenyl core linked to two benzene-1,4-diamine moieties. Each diamine unit is substituted with three phenyl groups at the N1, N4, and N4 positions, resulting in a highly conjugated and sterically bulky molecule . This compound is synthesized via palladium-catalyzed cross-coupling reactions, as inferred from analogous procedures for related biphenyl-diamine derivatives .
Properties
Molecular Formula |
C60H46N4 |
|---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
1-N,1-N,4-N-triphenyl-4-N-[3-[3-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C60H46N4/c1-7-23-49(24-8-1)61(50-25-9-2-10-26-50)55-37-41-57(42-38-55)63(53-31-15-5-16-32-53)59-35-19-21-47(45-59)48-22-20-36-60(46-48)64(54-33-17-6-18-34-54)58-43-39-56(40-44-58)62(51-27-11-3-12-28-51)52-29-13-4-14-30-52/h1-46H |
InChI Key |
VLXIRUVGBPEOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C6=CC(=CC=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) typically involves the reaction of biphenyl derivatives with triphenylamine derivatives under controlled conditions. The process often includes steps such as:
Formation of Biphenyl Derivatives: This involves the coupling of halogenated biphenyls with amine groups.
Triphenylamine Derivatives: These are synthesized through the reaction of aniline derivatives with halogenated benzene compounds.
Final Coupling: The biphenyl and triphenylamine derivatives are then coupled under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as sublimation are used to obtain ultra-pure grade chemicals .
Chemical Reactions Analysis
Types of Reactions
N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it suitable for different electronic applications.
Reduction: Reduction reactions can be used to modify the compound’s structure and functionality.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) has a wide range of scientific research applications:
Medicine: Research into its use in drug delivery systems and as a component in biosensors.
Industry: Widely used in the production of high-efficiency OLEDs and other organic electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its role as a hole transport material. It facilitates the movement of holes (positive charge carriers) in electronic devices, thereby improving current efficiency and reducing energy losses. The molecular targets include the interfaces between different layers in OLEDs and solar cells, where it helps balance the charge carriers and enhance device performance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Biphenyl Core Positions
- DNTPD (N1,N1'-(Biphenyl-4,4'-diyl)bis(N1-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine); CAS: 199121-98-7) Structure: Features a 4,4'-biphenyl core with m-tolyl substituents. Properties: Exhibits a high external quantum efficiency (EQE) of 20% in OLEDs due to efficient thermally activated delayed fluorescence (TADF) .
2LE (N1,N1'-(Biphenyl-4,4'-diyl)bis(N4-phenylbenzene-1,4-diamine))
- Structure : Simpler 4,4'-biphenyl core with phenyl groups at N4 positions.
- Properties : NMR data (δ 7.95 ppm for NH protons) indicates strong hydrogen-bonding interactions, which may influence crystallization and stability .
- Key Difference : Reduced steric bulk compared to the target compound, likely affecting solubility and thin-film morphology .
Substituted Benzene Diamines with Different Functional Groups
N1,N1,N4,N4-Tetraphenylbenzene-1,4-diamine
- Structure : Lacks the biphenyl core; all substituents are phenyl groups.
- Properties : Used as a precursor in organic synthesis and materials science. Brominated derivatives (e.g., N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine) serve as intermediates for Suzuki-Miyaura couplings .
- Key Difference : Absence of biphenyl conjugation limits electronic applications but enhances versatility in synthetic chemistry .
N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine
- Structure : Nitro groups at para positions of phenyl substituents.
- Properties : Electron-withdrawing nitro groups reduce electron density, making this compound suitable for optoelectronic applications requiring charge-balancing .
Oligomeric and Polymeric Derivatives
- 4,4',4''-Tris(N-(2-naphthyl)-N-phenylamino)triphenylamine (2-TNATA) Structure: Triphenylamine core with naphthyl-phenylamino substituents. Key Difference: Oligomeric structure provides superior film-forming properties compared to monomeric diamines .
Data Tables
Table 1: Structural and Electronic Comparison of Biphenyl-Diamine Derivatives
*Molecular weight inferred from structural similarity to DNTPD.
Table 2: Substituent Effects on Properties
| Substituent Type | Electronic Effect | Example Compound | Impact on Application |
|---|---|---|---|
| Phenyl (electron-rich) | Donor | N1,N1,N4,N4-Tetraphenylbenzene-1,4-diamine | Enhances hole transport |
| Nitrophenyl (electron-withdrawing) | Acceptor | N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine | Balances charge in optoelectronics |
| Bromophenyl | Neutral | N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine | Synthetic intermediate |
Research Findings and Critical Analysis
- Synthetic Challenges : The 3,3'-biphenyl isomer may face steric hindrance during synthesis, requiring optimized coupling conditions compared to 4,4'-derivatives .
- Thermal Stability : Bulky substituents in the target compound may improve thermal stability (>300°C decomposition) compared to simpler diamines .
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